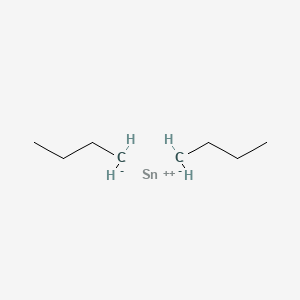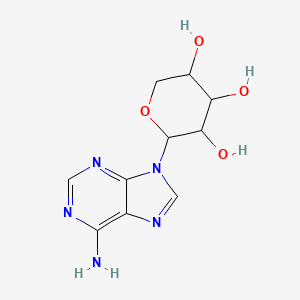
Adenine, 9-beta-D-ribopyranosyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Adenine, 9-beta-D-ribopyranosyl-, can be synthesized through several methods. One common approach involves the condensation of adenine with ribose under acidic conditions to form the glycosidic bond. Another method includes the use of protected ribose derivatives, which are then deprotected to yield the final product .
Industrial Production Methods
Industrial production of adenosine typically involves fermentation processes using microorganisms such as Streptomyces antibioticus. The fermentation broth is then subjected to various purification steps, including crystallization and chromatography, to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Adenine, 9-beta-D-ribopyranosyl-, undergoes several types of chemical reactions, including:
Oxidation: Adenosine can be oxidized to form inosine.
Reduction: Reduction of adenosine can yield deoxyadenosine.
Substitution: Adenosine can undergo substitution reactions, such as halogenation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Inosine
Reduction: Deoxyadenosine
Substitution: Halogenated adenosine derivatives
Wissenschaftliche Forschungsanwendungen
Adenine, 9-beta-D-ribopyranosyl-, has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various nucleotides and nucleosides.
Biology: Plays a role in cellular energy transfer as part of adenosine triphosphate (ATP).
Medicine: Used in the treatment of certain cardiovascular conditions and as an antiarrhythmic agent.
Industry: Employed in the production of pharmaceuticals and as a biochemical reagent
Wirkmechanismus
Adenine, 9-beta-D-ribopyranosyl-, exerts its effects primarily through interaction with adenosine receptors (A1, A2A, A2B, and A3). These receptors are involved in various physiological processes, including modulation of neurotransmitter release, vasodilation, and regulation of cardiac function. The binding of adenosine to its receptors can lead to the activation or inhibition of downstream signaling pathways, depending on the receptor subtype .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Inosine: Similar structure but with a hydroxyl group replacing the amino group on the adenine ring.
Deoxyadenosine: Similar structure but with a hydrogen atom replacing the hydroxyl group on the ribose moiety.
Vidarabine: An antiviral compound with a similar structure but with an arabinose sugar instead of ribose.
Uniqueness
Adenine, 9-beta-D-ribopyranosyl-, is unique due to its specific interactions with adenosine receptors and its role in energy transfer processes. Its ability to modulate various physiological functions makes it a valuable compound in both research and therapeutic applications .
Eigenschaften
CAS-Nummer |
18031-28-2 |
|---|---|
Molekularformel |
C10H13N5O4 |
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
2-(6-aminopurin-9-yl)oxane-3,4,5-triol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(16)1-19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13) |
InChI-Schlüssel |
PIYAXTGSPRHBFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


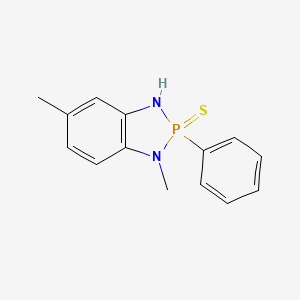
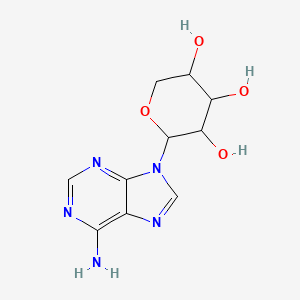

![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B14169005.png)
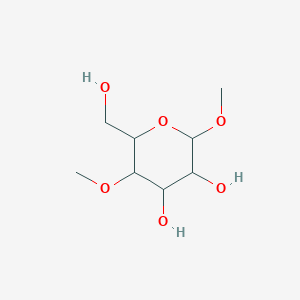
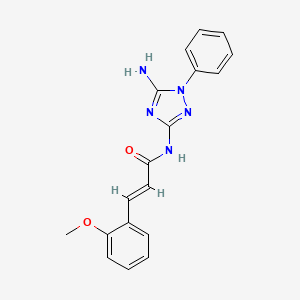
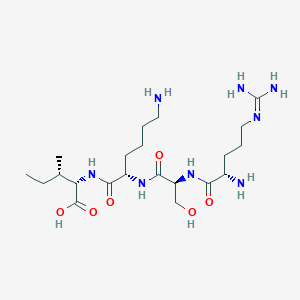
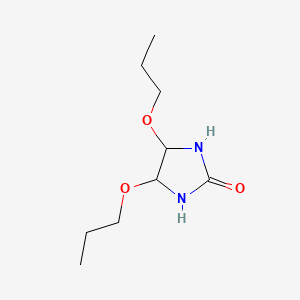
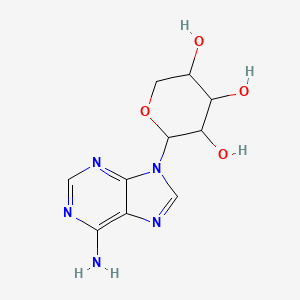
![N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide](/img/structure/B14169040.png)
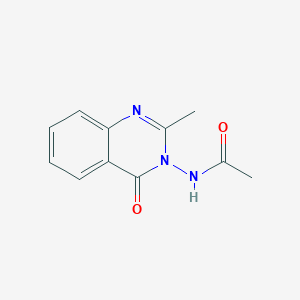
![4'-Chloro-5-methoxy[1,1'-biphenyl]-3-ol](/img/structure/B14169042.png)
